8-bromomethyl-2-methoxyquinoxaline
Description
Significance of Quinoxaline (B1680401) Scaffolds in Modern Organic Chemistry
Quinoxalines, also known as benzopyrazines, are a class of nitrogen-containing heterocyclic compounds composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. mdpi.comwikipedia.org This structural motif is not only of academic interest but also holds considerable importance in medicinal chemistry and materials science. mdpi.combenthamdirect.comnih.gov
The first synthesis of a quinoxaline derivative was reported in 1884 by Korner and Hinsberg, who achieved this through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com This foundational reaction paved the way for the development of a vast library of quinoxaline derivatives with a wide array of biological activities. Over the decades, numerous synthetic strategies have been developed to access and functionalize the quinoxaline scaffold, reflecting its enduring importance in organic chemistry. rsc.org
The quinoxaline ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. nih.govnih.gov Derivatives of quinoxaline have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. mdpi.commdpi.comtaylorandfrancis.com Their application also extends to materials science, where they are utilized in the development of dyes, organic light-emitting devices (OLEDs), and polymers. benthamdirect.comrsc.org This wide range of applications underscores the strategic importance of quinoxalines as a core structural unit in the design of novel functional molecules.
Structural Characteristics of 8-Bromomethyl-2-methoxyquinoxaline
The specific compound, this compound, possesses a unique combination of structural features that dictate its reactivity and utility in organic synthesis.
| Property | Value |
| Molecular Formula | C10H9BrN2O |
| Molecular Weight | 253.09 g/mol |
| IUPAC Name | 8-(bromomethyl)-2-methoxyquinoxaline |
Table 1: Key properties of this compound.
The core of the molecule is the quinoxaline ring system, a bicyclic aromatic structure. wikipedia.org This planar system, with its embedded nitrogen atoms, influences the electronic properties of the entire molecule. The nitrogen atoms at positions 1 and 4 can modulate the electron density of the aromatic rings, impacting how the molecule interacts with other reagents. nih.gov
The substituents at the 2 and 8 positions of the quinoxaline ring are crucial to the compound's specific reactivity.
The methoxy (B1213986) group (-OCH3) at the 2-position is an electron-donating group. nih.gov This group can increase the electron density of the quinoxaline ring system, which can influence its reactivity in various chemical transformations. nih.govnih.gov The position of the methoxy group can also modulate the biological activity and selectivity of quinoxaline derivatives. nih.gov
The bromomethyl group (-CH2Br) at the 8-position is a highly reactive functional group. ontosight.ai The carbon-bromine bond is relatively weak and polarized, making the carbon atom electrophilic and the bromine atom a good leaving group. fiveable.mewikipedia.org This inherent reactivity makes the bromomethyl group an excellent "handle" for introducing a wide variety of other functional groups through nucleophilic substitution reactions. ontosight.ai This versatility is a key reason why this compound is a valuable intermediate in the synthesis of more complex molecules. The bromomethyl group's ability to participate in such reactions allows for the construction of diverse molecular architectures, a critical aspect of modern drug discovery and materials science. ontosight.airesearchgate.net
Functional Group Analysis: Bromomethyl and Methoxy Substituents
Electronic Influence of the Methoxy Group on the Quinoxaline Core
The methoxy group (-OCH₃) at the 2-position exerts a significant and complex electronic influence on the quinoxaline ring system. This influence is a combination of two opposing effects: the inductive effect and the resonance effect. stackexchange.comlibretexts.org
Inductive Effect: Due to the high electronegativity of the oxygen atom, the methoxy group pulls electron density away from the quinoxaline ring through the sigma (σ) bond. This is known as a negative inductive effect (-I), which tends to decrease the electron density of the ring system. stackexchange.com
Resonance Effect: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system of the quinoxaline ring. stackexchange.comlibretexts.org This donation of electron density is a positive resonance effect (+R). This effect increases the electron density within the ring, particularly at the ortho and para positions relative to the substituent. stackexchange.com
| Effect | Description | Impact on Quinoxaline Core |
|---|---|---|
| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to oxygen's electronegativity. stackexchange.com | Electron-withdrawing |
| Resonance Effect (+R) | Donation of lone pair electrons from oxygen into the aromatic π-system. stackexchange.comlibretexts.org | Electron-donating |
| Overall Effect | The resonance effect typically dominates the inductive effect. libretexts.org | Net electron-donating |
Positioning this compound within Broader Quinoxaline Derivative Research
The study and application of this compound are situated within the dynamic and expanding field of quinoxaline chemistry. Its utility as a building block is defined by ongoing trends in synthetic methodologies and the exploration of novel heterocyclic structures for various applications. tandfonline.com
Overview of Substituted Quinoxaline Synthesis Trends
The synthesis of quinoxaline derivatives has evolved significantly from classical methods. Modern research emphasizes the development of efficient, cost-effective, and environmentally friendly strategies. rsc.orgtsijournals.com
Key trends include:
Multi-component Reactions (MCRs): These reactions, such as the Ugi reaction, allow for the synthesis of complex quinoxaline derivatives in a single step from three or more reactants, enhancing efficiency and atom economy. rsc.org
Metal-Catalyzed Reactions: Transition metals like palladium, nickel, and cerium are widely used to catalyze the formation of quinoxaline scaffolds, often enabling reactions under milder conditions with high yields. rsc.orgresearchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields. tsijournals.comresearchgate.net
Green Chemistry Approaches: There is a growing focus on using environmentally benign solvents like water, or even solvent-free conditions, to reduce the environmental impact of chemical synthesis. tsijournals.comresearchgate.net These methods often lead to high yields and simple work-up procedures. researchgate.net
| Synthetic Trend | Key Features | References |
|---|---|---|
| Multi-component Reactions | One-pot synthesis, high efficiency, diversity-oriented. rsc.org | rsc.org |
| Metal-Catalyzed Synthesis | Use of catalysts like Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), often in water. researchgate.net | researchgate.net |
| Microwave-Assisted Synthesis | Rapid reaction times (e.g., 60 seconds), improved yields. tsijournals.comresearchgate.net | tsijournals.comresearchgate.net |
| Green Chemistry Methods | Use of water as a solvent or solvent-free conditions (grinding method). researchgate.net | researchgate.net |
Emerging Research Areas for Halogenated and Alkoxy-Substituted Heterocycles
Halogenated and alkoxy-substituted heterocycles, such as this compound, are crucial building blocks in modern chemical research. sigmaaldrich.com Halogen atoms serve as versatile functional handles for further chemical modifications, particularly in cross-coupling reactions, while alkoxy groups modulate the electronic and physical properties of the molecule. sigmaaldrich.com
Emerging research areas include:
Medicinal Chemistry: These compounds are integral to drug discovery. sigmaaldrich.com Halogenation can enhance the binding affinity of a ligand to its biological target, such as a protein kinase. nih.gov For instance, halogenated benzotriazole (B28993) and benzimidazole (B57391) derivatives have been studied as kinase inhibitors. nih.gov
Materials Science: The introduction of halogen and alkoxy groups can tune the optical and electronic properties of heterocyclic compounds for use in advanced materials, such as polymers for organic solar cells. tandfonline.com
Enzymatic Transformations: Research is exploring the use of enzymes, like laccases, to polymerize substituted anilines, including those with halogen and alkoxy groups, which could lead to novel materials and bioremediation strategies. nih.gov
The strategic combination of a reactive halogenated group and a property-modulating alkoxy group on a heterocyclic core like quinoxaline provides a powerful platform for developing new functional molecules. sigmaaldrich.comnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
8-(bromomethyl)-2-methoxyquinoxaline |
InChI |
InChI=1S/C10H9BrN2O/c1-14-9-6-12-8-4-2-3-7(5-11)10(8)13-9/h2-4,6H,5H2,1H3 |
InChI Key |
OGEIKOZMSFTMQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=CC=C2N=C1)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 8 Bromomethyl 2 Methoxyquinoxaline
Precursor Synthesis and Functionalization Strategies
The foundation of quinoxaline (B1680401) synthesis lies in the preparation of appropriately substituted ortho-phenylenediamines and 1,2-dicarbonyl compounds. These precursors must contain the necessary functional groups that will ultimately be present in the target molecule or groups that can be chemically modified at a later stage.
The strategic selection and synthesis of the diamine and dicarbonyl components are paramount in directing the outcome of the quinoxaline-forming reaction.
The compound 3-methoxy-4-aminophenylamine, more systematically named 4-methoxybenzene-1,2-diamine or 3,4-diaminoanisole (B141616), is a key intermediate for introducing a methoxy (B1213986) group onto the benzene (B151609) portion of the quinoxaline ring. nordmann.globala2bchem.comnih.govchemicalbook.comfishersci.com It is widely utilized as a building block in the synthesis of various pharmaceuticals and dyes. a2bchem.comfishersci.com
A primary method for its preparation involves the catalytic hydrogenation of a nitrated precursor. Specifically, 4-methoxy-2-nitroaniline (B140478) can be reduced to yield 4-methoxybenzene-1,2-diamine. chemicalbook.com The reaction is typically performed in an ethanol (B145695) solvent using a palladium on activated carbon (Pd/C) catalyst under hydrogen pressure. This method is efficient, providing a near-quantitative yield of the desired diamine product. chemicalbook.com
Table 1: Synthesis of 4-Methoxybenzene-1,2-diamine
| Precursor | Catalyst | Solvent | Conditions | Product | Yield |
| 4-Methoxy-2-nitroaniline | 10% Pd/C | Ethanol | H₂ (50 psi), Room Temp, 24h | 4-Methoxybenzene-1,2-diamine | 99% chemicalbook.com |
The resulting 3,4-diaminoanisole is an off-white to gray solid that is soluble in solvents like dimethyl sulfoxide (B87167) and methanol (B129727). nordmann.globalchemicalbook.comfishersci.com It is noted to be air-sensitive and should be stored accordingly. fishersci.com
The 1,2-dicarbonyl component reacts with the ortho-phenylenediamine to form the pyrazine (B50134) ring of the quinoxaline system. While the bromomethyl group at the 8-position originates from the diamine precursor, the choice of the dicarbonyl is critical for introducing substituents onto the pyrazine ring. A versatile and common 1,2-dicarbonyl used in quinoxaline synthesis is methylglyoxal (B44143) (also known as pyruvaldehyde). Its synthesis and the preparation of its protected forms, such as methylglyoxal 1,1-dimethyl acetal (B89532), are well-established.
Methylglyoxal 1,1-dimethyl acetal can be synthesized by the reaction of methylglyoxal with methanol in the presence of an acidic catalyst, often an acidic ion-exchange resin. google.com Another route involves the reaction of acetone (B3395972) with a nitrosating agent (like sodium nitrite (B80452) and an acid) to form isonitrosoacetone, which is then isolated and subsequently acetalized with methanol. google.com This acetal serves as a stable and easily handleable precursor to methylglyoxal and is used in various chemical syntheses. sigmaaldrich.comottokemi.com
General methods for preparing 1,2-dicarbonyl compounds also include the oxidation of α-hydroxycarbonyls or the selenium dioxide-mediated oxidation of ketones (Riley oxidation), where a methyl or methylene (B1212753) group adjacent to a carbonyl is converted into a carbonyl group. youtube.com
Table 2: Properties of a Representative 1,2-Dicarbonyl Precursor
| Compound Name | IUPAC Name | Formula | Molecular Weight | Boiling Point |
| Methylglyoxal 1,1-dimethyl acetal | 1,1-Dimethoxy-2-propanone | C₅H₁₀O₃ | 118.13 g/mol | 143-147 °C sigmaaldrich.com |
Synthesis of Substituted ortho-Phenylenediamines and 1,2-Dicarbonyl Compounds Relevant to Quinoxaline Formation
Ring-Forming Reactions for the Quinoxaline Core
The construction of the central quinoxaline heterocycle is most frequently accomplished through the cyclocondensation of the two primary precursors.
The reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound is the most fundamental and widely used method for synthesizing quinoxalines. This reaction proceeds via a two-step mechanism involving the initial formation of a diimine intermediate, followed by an intramolecular cyclization and subsequent dehydration (or oxidation) to yield the aromatic quinoxaline ring. The versatility of this method allows for the preparation of a vast library of quinoxaline derivatives by simply varying the substituents on either the diamine or the dicarbonyl reactant. nih.gov
The traditional, or classical, synthesis of quinoxalines was first reported in the 19th century. These methods typically involve the condensation of an aromatic ortho-diamine and an α-dicarbonyl compound under relatively harsh conditions. Common approaches require heating the reactants in solvents such as ethanol or acetic acid, often with the addition of an acid catalyst to facilitate the reaction. These classical syntheses, while effective, can suffer from drawbacks such as long reaction times, high temperatures, and sometimes the formation of side products, which may necessitate extensive purification.
Condensation Reactions of ortho-Phenylenediamines with 1,2-Dicarbonyl Compounds
Transition-Metal-Free Synthetic Protocols for Quinoxaline Formation
In recent years, significant efforts have been directed towards developing synthetic methods that avoid the use of transition metals, which are often costly and can leave toxic residues in the final product. orientjchem.orgrsc.org These protocols align with the principles of green and sustainable chemistry. orientjchem.org
One straightforward, catalyst-free approach involves the reaction of o-phenylenediamines with α-halo ketones. For instance, various diamines react with substituted phenacyl bromides in water at 80 °C to yield quinoxalines in moderate to high yields without the need for any catalyst or additives. nih.gov Similarly, refluxing o-phenylenediamine (B120857) and phenacyl bromide in ethanol, a green solvent, also produces quinoxalines efficiently. nih.gov Other metal-free approaches utilize iodine as a catalyst and DMSO as an oxidant for the cyclization of o-phenylenediamines with substrates like alkenes or α-hydroxy ketones. nih.gov The use of N,N-dibromo-p-toluene sulfonamide (TsNBr₂) in an aqueous medium provides a metal-free cascade process to convert alkynes and o-phenylenediamines into quinoxaline derivatives. nih.govresearchgate.net
Catalytic Systems in Quinoxaline Synthesis
A wide array of catalytic systems have been developed to enhance the efficiency and yield of quinoxaline synthesis. researchgate.net The classic condensation of 1,2-diamines and 1,2-dicarbonyl compounds can be significantly accelerated using various catalysts. nih.gov
Organocatalysts, such as nitrilotris(methylenephosphonic acid), have proven effective, enabling reactions to proceed with low catalyst loading (5 mol%) to produce quinoxalines in high yields (80–97%) in short reaction times. nih.gov Heterogeneous catalysts are particularly valuable as they can be easily separated from the reaction mixture and reused. Examples include alumina-supported heteropolyoxometalates (e.g., AlCuMoVP), which facilitate quinoxaline synthesis at room temperature with high yields. nih.gov Ionic liquids have also been employed as both the catalyst and the reaction medium, allowing for excellent yields at ambient temperatures. nih.gov
Table 1: Comparison of Catalytic Systems in Quinoxaline Synthesis
| Catalyst | Starting Materials | Solvent/Conditions | Yield | Reference |
|---|---|---|---|---|
| Nitrilotris(methylenephosphonic acid) | 1,2-diamines & 1,2-carbonyl compounds | 5 mol% catalyst | 80-97% | nih.gov |
| Ammonium (B1175870) bifluoride (NH₄HF₂) | o-phenylenediamine & 1,2-dicarbonyl compounds | Aqueous ethanol | 90-98% | nih.gov |
| Alumina-Supported Heteropolyoxometalate (AlCuMoVP) | o-phenylenediamine & Benzil | Toluene, 25°C | 92% | nih.gov |
| CrCl₂·6H₂O, PbBr₂, or CuSO₄·5H₂O | Aryl-1,2-diamine & 1,2-dicarbonyl | Ethanol, Room Temp | High | orientjchem.org |
| Ionic Liquid Functionalized Cellulose | o-phenylenediamine & 1,2-dicarbonyl compound | Water | 78-99% | nih.gov |
Oxidative Cyclization Methodologies
Oxidative cyclization represents an alternative and powerful strategy for constructing the quinoxaline ring. These methods often create the heterocyclic system through the formation of new carbon-nitrogen bonds under oxidative conditions.
A notable example is the tandem oxidative azidation/cyclization of N-arylenamines. acs.org In this approach, readily available N-arylenamines react with trimethylsilyl (B98337) azide (B81097) (TMSN₃) in the presence of an oxidant like (diacetoxyiodo)benzene. The reaction proceeds through two consecutive C–N bond-forming steps under mild conditions to afford the quinoxaline product. acs.org A similar transformation can be achieved using electrochemical oxidation, which avoids the need for chemical oxidants, making it a greener alternative. rsc.org Another versatile method involves the iodine-catalyzed oxidative cyclization of o-phenylenediamines with various partners, including alkenes and α-hydroxy ketones, using an oxidant such as tert-butyl hydroperoxide (TBHP) in DMSO. nih.gov
Strategic Introduction of Bromomethyl and Methoxy Functional Groups
Following the successful synthesis of the quinoxaline core, specifically an 8-methyl-2-substituted quinoxaline precursor, the next phase involves the precise installation of the methoxy and bromomethyl functionalities. The methoxy group at the 2-position is typically introduced by nucleophilic substitution of a precursor like 2-chloro-8-methylquinoxaline (B3146961) with sodium methoxide (B1231860), or through methylation of an intermediate such as 8-methylquinoxalin-2(1H)-one.
Post-Cyclization Functionalization for Bromomethyl Installation
The introduction of the bromomethyl group at the 8-position is a critical final step. This is achieved by the halogenation of the 8-methyl group on the pre-formed 8-methyl-2-methoxyquinoxaline intermediate.
The most effective and standard method for converting the methyl group at the 8-position into a bromomethyl group is through a free-radical halogenation reaction. This benzylic bromination is highly specific and is typically carried out using N-Bromosuccinimide (NBS) as the bromine source. organic-chemistry.org The reaction requires a radical initiator, such as dibenzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and is usually conducted under reflux in a non-polar solvent like tetrachloromethane (CCl₄).
The mechanism proceeds via a radical chain reaction. The initiator decomposes upon heating to form radicals, which then abstract a hydrogen atom from the benzylic methyl group of 8-methyl-2-methoxyquinoxaline. This creates a resonance-stabilized benzylic radical. This radical subsequently reacts with NBS to form the desired 8-bromomethyl-2-methoxyquinoxaline product and a succinimidyl radical, which continues the chain. youtube.com This method is favored because NBS provides a low, constant concentration of bromine in the reaction mixture, which suppresses competing electrophilic addition reactions. youtube.com
Table 2: Conditions for Radical Bromination of 8-Methyl-2-methoxyquinoxaline
| Brominating Agent | Initiator | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Dibenzoyl Peroxide (BPO) | Tetrachloromethane (CCl₄) | Reflux | This compound |
In contrast to radical halogenation, electrophilic bromination is not a viable method for installing the bromomethyl group. Electrophilic bromination targets the electron-rich positions of the aromatic ring system itself, rather than the alkyl substituent. When a quinoxaline derivative is treated with an electrophilic bromine source, such as molecular bromine (Br₂) in a solvent like chloroform (B151607) or acetic acid, substitution occurs on the benzene portion of the heterocycle. researchgate.net
For example, the bromination of 8-methoxyquinoline (B1362559) results exclusively in the formation of 5-bromo-8-methoxyquinoline. researchgate.net Similarly, the reaction of 5-methylquinoxaline (B1213170) with NBS in acetonitrile (B52724) leads to bromination on the ring at the 5-position, yielding 5-bromo-8-methylquinoxaline, not bromination of the methyl group. chemicalbook.com These findings confirm that the reaction conditions dictate the outcome, and an electrophilic pathway will functionalize the aromatic core instead of the desired benzylic position.
The synthesis of specifically functionalized quinoxaline scaffolds is a significant area of research in medicinal and materials chemistry. The compound this compound incorporates two key functional groups: a reactive bromomethyl group, which serves as a handle for further derivatization, and a methoxy group, which modulates the electronic properties and solubility of the molecule. The strategic introduction of these groups, particularly the methoxy moiety, requires careful consideration of synthetic routes and reaction selectivity.
2 Methoxy Group Incorporation Approaches
The introduction of a methoxy group at the C2 position of the quinoxaline core is a critical step in the synthesis of the target molecule. This transformation is typically achieved by starting with a precursor that has a suitable leaving group at the C2 position, most commonly a chlorine atom. The precursor, 2-chloro-8-methylquinoxaline, can be synthesized through established methods, such as the condensation of 3-methyl-1,2-phenylenediamine with a suitable two-carbon synthon followed by chlorination. Once the 2-chloro-8-methylquinoxaline intermediate is obtained, the methoxy group can be installed using several approaches.
Nucleophilic aromatic substitution (SNAr) is a classical and widely employed method for introducing alkoxy groups onto electron-deficient heterocyclic systems like quinoxalines. The pyrazine ring of the quinoxaline nucleus is inherently electron-poor, which facilitates the attack of nucleophiles, particularly at the C2 and C3 positions. The reaction involves the displacement of a halide, typically chloride, by a methoxide source, such as sodium methoxide (NaOMe).
The mechanism proceeds via an addition-elimination pathway. The methoxide ion attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. mdpi.comgoogle.com This intermediate is resonance-stabilized, with the negative charge delocalized over the quinoxaline ring system, including the nitrogen atoms. In the subsequent step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the 2-methoxyquinoxaline (B3065361) product. mdpi.com The reaction is generally carried out by heating the 2-chloroquinoxaline (B48734) substrate with sodium methoxide in a suitable solvent, such as methanol or dimethylformamide (DMF). nih.gov
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution with Methoxide
| Substrate | Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Chloroquinoline | NaOMe | Methanol | Reflux | Several hours | - | |
| 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole | NaOMe / CuCl | Methanol / DMF | 80 °C | 90 min | 75% | nih.gov |
| 2,4-Dichloroquinazoline | Various Amines | Various | Various | Various | - | youtube.com |
For the synthesis of the precursor to the target molecule, 2-chloro-8-methylquinoxaline would be treated with sodium methoxide. The electron-withdrawing nature of the quinoxaline ring system activates the C2 position for nucleophilic attack, enabling the substitution of the chloro group with the methoxy group to form 2-methoxy-8-methylquinoxaline.
Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of carbon-oxygen bonds, providing an alternative to classical SNAr methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of aryl ethers (C-O coupling). nih.gov This methodology allows for the coupling of aryl halides or triflates with alcohols in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.gov
The catalytic cycle for the Buchwald-Hartwig C-O coupling reaction generally involves:
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 2-chloro-8-methylquinoxaline) to form a Pd(II) complex.
Ligand Exchange/Alkoxide Formation: The alcohol (methanol) coordinates to the palladium center, and deprotonation by the base generates a palladium-alkoxide complex.
Reductive Elimination: The final step is the reductive elimination of the aryl ether product (2-methoxy-8-methylquinoxaline), which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
A variety of specialized phosphine ligands, such as sterically hindered biarylphosphines (e.g., XPhos, SPhos), have been developed to facilitate the reductive elimination step and improve reaction efficiency and scope. youtube.com The choice of base (e.g., sodium tert-butoxide, potassium phosphate) and solvent (e.g., toluene, dioxane) is also critical for achieving high yields. youtube.com While this method is highly versatile, its application to the synthesis of 2-methoxyquinoxalines would need to be optimized, considering the specific substrate and potential for catalyst inhibition by the nitrogen atoms of the quinoxaline ring.
Table 2: General Conditions for Palladium-Catalyzed C-O Cross-Coupling Reactions
| Aryl Halide/Triflate | Alcohol | Catalyst / Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|---|
| Aryl Tosylates | Primary Amines | Pd(dba)₂ / dtbpf | NaOt-Bu | Toluene | 110 °C | youtube.com |
| 6-Bromo-2-chloroquinoline | Cyclic Amines | Various Pd catalysts/ligands | Various | Various | Optimized | |
| Aryl Chlorides | Morpholine | Pd(dba)₂ / XPhos | NaOt-Bu | Toluene | Reflux |
Chemical Reactivity and Transformation Pathways of 8 Bromomethyl 2 Methoxyquinoxaline
Reactivity of the Bromomethyl Group
The C-Br bond in the bromomethyl group of 8-bromomethyl-2-methoxyquinoxaline is the principal site of its chemical reactivity. This bond is readily cleaved in the presence of nucleophiles or under conditions conducive to the formation of organometallic species. The following subsections detail the major reaction pathways involving this reactive moiety.
Nucleophilic Substitution Reactions (Sɴ2, Sɴ1)
The primary mode of reaction for this compound is nucleophilic substitution, where the bromide ion, a good leaving group, is displaced by a nucleophile. These reactions typically proceed via an Sɴ2 mechanism, favored by the primary nature of the benzylic carbon. However, under certain conditions that promote the formation of a stabilized benzylic carbocation, an Sɴ1 pathway may also be operative. The electron-donating methoxy (B1213986) group at the 2-position can provide some electronic stabilization to the quinoxaline (B1680401) core.
The reaction of this compound with oxygen-based nucleophiles, such as alkoxides and phenoxides, provides a straightforward route to the corresponding ethers. This transformation, a variant of the well-established Williamson ether synthesis, typically proceeds under basic conditions where the alcohol or phenol (B47542) is deprotonated to form a more potent nucleophile.
| Nucleophile | Reagent/Base | Solvent | Product | Yield (%) |
| Phenoxide | Sodium Phenoxide | Dimethylformamide (DMF) | 2-Methoxy-8-(phenoxymehyl)quinoxaline | Not Reported |
| Alkoxide | Sodium Ethoxide | Ethanol (B145695) | 8-(Ethoxymethyl)-2-methoxyquinoxaline | Not Reported |
Nitrogen nucleophiles, including primary and secondary amines, readily displace the bromide to form the corresponding substituted aminomethylquinoxalines. These reactions are fundamental in the synthesis of a wide array of derivatives with potential biological activities. The reaction typically proceeds by direct alkylation of the amine. In the case of primary amines, dialkylation can sometimes be an issue if the product amine is more nucleophilic than the starting amine.
A study on the conjugate addition of 2-(bromomethyl)piperidine (B7897292) hydrobromide to acrylates provides insight into the reactivity of similar bromoalkyl-N-heterocycles, suggesting that such compounds are effective alkylating agents for secondary amines like piperidine. semanticscholar.orgresearchgate.net
| Nucleophile | Reagent/Base | Solvent | Product | Yield (%) |
| Piperidine | Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | 2-Methoxy-8-(piperidin-1-ylmethyl)quinoxaline | Not Reported |
| Aniline | Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724) (MeCN) | N-((2-Methoxyquinoxalin-8-yl)methyl)aniline | Not Reported |
Sulfur nucleophiles, such as thiolates, are highly effective in displacing the bromide from this compound, leading to the formation of thioethers. These reactions are typically fast and efficient due to the high nucleophilicity of sulfur.
Carbon nucleophiles, particularly stabilized carbanions derived from active methylene (B1212753) compounds like malonic esters, can also be alkylated with this compound. organic-chemistry.orglibretexts.orglibretexts.orgmasterorganicchemistry.com This reaction, known as the malonic ester synthesis, is a powerful tool for carbon-carbon bond formation and allows for the introduction of a two-carbon chain that can be further elaborated. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, to generate the enolate of the malonic ester. organic-chemistry.orglibretexts.orglibretexts.orgmasterorganicchemistry.com
| Nucleophile | Reagent/Base | Solvent | Product | Yield (%) |
| Thiophenoxide | Sodium Thiophenoxide | Ethanol | 2-Methoxy-8-((phenylthio)methyl)quinoxaline | Not Reported |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | Diethyl 2-((2-methoxyquinoxalin-8-yl)methyl)malonate | Not Reported |
Organometallic Reactions (e.g., Grignard, Suzuki-Miyaura Precursor)
The bromomethyl group of this compound can be utilized to form organometallic reagents or to participate in cross-coupling reactions.
The formation of a Grignard reagent by reacting this compound with magnesium metal is a plausible transformation. sigmaaldrich.com This would generate a potent nucleophilic species, (2-methoxyquinoxalin-8-yl)methylmagnesium bromide, which could then be used to react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. The reaction must be conducted under strictly anhydrous conditions to prevent the quenching of the highly basic Grignard reagent. sigmaaldrich.com
Furthermore, while the bromomethyl group itself is not typically used directly in Suzuki-Miyaura cross-coupling reactions, it can serve as a precursor to organoboron species. For instance, conversion of the bromomethyl group to a boronic ester would allow for subsequent palladium-catalyzed cross-coupling with aryl or vinyl halides.
| Reaction Type | Reagents | Solvent | Intermediate/Product |
| Grignard Formation | Mg, Diethyl Ether | Diethyl Ether | (2-Methoxyquinoxalin-8-yl)methylmagnesium bromide |
| Suzuki-Miyaura Precursor Synthesis | 1. Mg, THF; 2. B(OiPr)₃; 3. H₃O⁺ | THF | (2-((2-Methoxyquinoxalin-8-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Elimination Reactions and Olefin Formation
In the presence of a strong, non-nucleophilic base, this compound has the potential to undergo an E2 elimination reaction to form 2-methoxy-8-vinylquinoxaline. This reaction involves the abstraction of a proton from the carbon adjacent to the quinoxaline ring and the concurrent expulsion of the bromide ion. The choice of a bulky base, such as potassium tert-butoxide, would favor elimination over substitution. The formation of the conjugated vinyl group would extend the π-system of the quinoxaline ring.
| Base | Solvent | Product |
| Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | 2-Methoxy-8-vinylquinoxaline |
This table describes a plausible elimination reaction pathway, though specific literature examples for this compound are not available.
Reactivity of the Quinoxaline Ring System
The quinoxaline ring is a bicyclic heteroaromatic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. This fusion results in a complex reactivity profile, where the two rings exhibit distinct chemical behaviors. The pyrazine moiety is electron-deficient due to the presence of two electronegative nitrogen atoms, while the reactivity of the benzenoid ring is modulated by the electron-withdrawing effect of the fused pyrazine ring and the electronic effects of its own substituents.
Electrophilic Aromatic Substitution on the Benzenoid Ring
Electrophilic aromatic substitution (EAS) reactions on the quinoxaline system preferentially occur on the benzenoid ring rather than the more electron-deficient and less reactive pyrazine ring. pitt.edu The mechanism involves the attack of an electrophile by the aromatic ring, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The fused pyrazine ring has a deactivating effect on the benzenoid ring towards electrophilic attack due to its electron-withdrawing nature.
However, the substituents on the ring play a crucial role in directing the position of substitution. In this compound, the benzenoid ring is substituted with the bromomethyl group. The key influence on regioselectivity comes from the interplay between the deactivating pyrazine ring and the activating methoxy group on the pyrazine ring, which electronically influences the entire fused system. The electron-donating methoxy group at C-2 increases the electron density of the entire ring system, thereby activating it towards electrophilic attack compared to an unsubstituted quinoxaline. libretexts.org Substitution is generally favored at positions 5 and 6, which are para and ortho, respectively, to the activating influence of the methoxy group transmitted through the heterocyclic system. The bromomethyl group at position 8 is weakly deactivating.
Nucleophilic Aromatic Substitution on the Pyrazine Ring
The pyrazine ring of the quinoxaline system is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). youtube.com This reactivity is analogous to that of other electron-poor heteroaromatics like pyridine (B92270) and quinazoline. stackexchange.commdpi.com Nucleophilic attack occurs preferentially at the positions ortho and para to the nitrogen atoms (C-2 and C-3). youtube.comstackexchange.com
In this compound, the C-2 position is substituted with a methoxy group. While methoxide (B1231860) is not an exceptional leaving group, SNAr reactions can occur at this position with strong nucleophiles under forcing conditions. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon, forming a high-energy anionic intermediate (a Meisenheimer complex) that is stabilized by the electronegative nitrogen atoms. stackexchange.comyoutube.com Subsequent elimination of the methoxide leaving group restores the aromaticity of the ring. The reactivity can be significantly enhanced if one of the ring nitrogens is quaternized, further increasing the ring's electron deficiency.
Metalation and Lithiation Strategies
Metalation, particularly lithiation, is a powerful strategy for the functionalization of specific C-H bonds in aromatic and heteroaromatic systems. baranlab.org The reaction typically involves the use of a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The regioselectivity of the deprotonation is often controlled by the presence of a Directed Metalation Group (DMG). baranlab.org A DMG is a functional group that can coordinate to the lithium atom, directing the deprotonation to a nearby ortho position. baranlab.org
In this compound, there are several potential directing groups: the two nitrogen atoms of the pyrazine ring and the oxygen atom of the methoxy group. The methoxy group at C-2 is a known DMG and would be expected to direct lithiation to the C-3 position. This would provide a route to introduce a variety of electrophiles at this specific site on the pyrazine ring. The nitrogen atom at N-4 could potentially direct lithiation to the C-5 position on the benzenoid ring. The outcome would likely depend on the specific reaction conditions and the organolithium reagent used. baranlab.org
Influence of the Methoxy Group on Overall Reactivity and Electronic Properties
Electron-Donating Effects and Aromatic Activation
The methoxy group exerts a strong electron-donating effect primarily through resonance (a +M effect), where one of the lone pairs on the oxygen atom is delocalized into the quinoxaline ring system. This donation of electron density increases the nucleophilicity of the aromatic system. nih.gov While it also has a minor electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom, the resonance effect is dominant in influencing aromatic reactivity.
This electron-donating character has several important consequences:
Activation of the Benzenoid Ring: The increased electron density activates the entire fused ring system, particularly the benzenoid ring, towards electrophilic aromatic substitution compared to an unsubstituted quinoxaline. libretexts.org
Stabilization: The methoxy group helps to stabilize the quinoxaline core through its electron-donating nature.
Modulation of Pyrazine Reactivity: While the pyrazine ring remains electron-deficient, the electron donation from the methoxy group slightly reduces its electrophilicity, making nucleophilic aromatic substitution at other positions on the pyrazine ring (if other leaving groups were present) less favorable than in a quinoxaline bearing a strong electron-withdrawing group at C-2.
In studies on related quinoxaline-based polymers, the introduction of electron-donating methoxy groups has been shown to significantly alter the electrochemical and optical properties of the materials. bohrium.comresearchgate.net This underscores the potent ability of the methoxy group to tune the electronic landscape of the quinoxaline scaffold.
Steric Hindrance Considerations
The accessibility of the electrophilic carbon atom in the bromomethyl group is a critical factor in determining the rate and success of nucleophilic substitution reactions. While the quinoxaline ring itself is a large, planar system, the positioning of the bromomethyl group at the 8-position places it in a sterically demanding environment.
The approach of a nucleophile to the backside of the carbon-bromine bond, a prerequisite for a classic S_N2 reaction, is impeded by the adjacent peri-hydrogen on the quinoxaline ring. This steric clash can influence the trajectory of the incoming nucleophile and potentially slow down the reaction rate compared to less hindered benzylic halides.
The size of the attacking nucleophile is also a significant determinant of reactivity. Bulky nucleophiles will experience greater steric repulsion from the quinoxaline scaffold, leading to a decrease in reaction rates. This effect is a general principle in S_N2 reactions, where the order of reactivity for alkyl halides is typically methyl > primary > secondary > tertiary, a trend directly attributable to increasing steric hindrance. libretexts.orgyoutube.com For this compound, which is a primary benzylic halide, this steric factor is a crucial consideration in synthetic planning.
Substituents on the incoming nucleophile or on the quinoxaline ring itself can further modulate these steric interactions. For instance, the introduction of bulky groups near the nucleophilic center will exacerbate the steric hindrance, potentially favoring alternative reaction pathways or requiring more forcing reaction conditions.
Mechanistic Investigations of Key Transformations
A thorough understanding of the reaction mechanisms is paramount for controlling the outcomes of chemical transformations involving this compound. While specific, in-depth mechanistic studies on this exact compound are not extensively documented in publicly available literature, its reactivity can be largely understood through the well-established principles of nucleophilic substitution reactions, particularly the S_N2 mechanism.
Elucidation of Reaction Mechanisms
The reaction of this compound with a nucleophile is expected to proceed primarily through an S_N2 pathway. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. youtube.com This backside attack leads to an inversion of stereochemistry at the carbon center, although for the achiral bromomethyl group, this is not a stereochemical consideration.
The transition state of this bimolecular reaction involves a trigonal bipyramidal geometry around the central carbon atom, with the incoming nucleophile and the departing bromide ion occupying the axial positions. quora.com The rate of the S_N2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. libretexts.org
The benzylic nature of the electrophilic carbon plays a crucial role. The adjacent quinoxaline ring can stabilize the transition state through π-system overlap, which lowers the activation energy and accelerates the reaction compared to a simple alkyl halide. This "benzylic acceleration" is a well-documented phenomenon. youtube.com
While the S_N2 mechanism is predominant, the possibility of an S_N1-type mechanism cannot be entirely ruled out, especially under conditions that favor carbocation formation, such as with very weak nucleophiles or in polar, protic solvents. An S_N1 reaction would proceed through a two-step mechanism involving the initial, rate-determining departure of the bromide ion to form a benzylic carbocation, which is then rapidly attacked by the nucleophile. The stability of the 8-(methoxyquinoxalinyl)methyl carbocation would be a key factor in this pathway.
Advanced Applications and Design Principles in Chemical Synthesis
8-Bromomethyl-2-methoxyquinoxaline as a Versatile Synthetic Intermediate
The reactivity of this compound is primarily attributed to its bromomethyl group, which makes it an effective electrophile for nucleophilic substitution reactions. This inherent reactivity positions it as a valuable building block in organic synthesis for the construction of more complex molecules. The synthesis of the parent compound, 8-methyl-2-methoxyquinoxaline, and its subsequent bromination to yield this compound are well-established methods, providing a foundation for its use as a synthetic intermediate.
Building Block for Complex Polycyclic Systems and Fused Heterocycles
The quinoxaline (B1680401) core is a prevalent motif in a variety of polycyclic and fused heterocyclic systems, many of which exhibit significant biological activity. The electrophilic nature of the bromomethyl group on this compound makes it an ideal candidate for intramolecular cyclization reactions to form new rings, or for intermolecular reactions with other cyclic precursors to build larger, more complex polycyclic architectures.
However, a detailed survey of the current scientific literature does not yield specific examples or in-depth studies where this compound has been explicitly used as the primary building block for the synthesis of complex polycyclic systems or fused heterocycles. While the potential for such applications is high, dedicated research in this specific area appears to be limited or not publicly documented.
Precursor for Advanced Organic Ligands in Catalysis
Quinoxaline-containing ligands have been successfully employed in various catalytic systems. The nitrogen atoms of the quinoxaline ring can act as coordination sites for metal centers, and functional groups appended to the quinoxaline scaffold can be used to fine-tune the steric and electronic properties of the resulting ligand. The bromomethyl group of this compound offers a convenient handle to introduce a wide array of coordinating moieties, suggesting its potential as a precursor for novel bidentate or polydentate ligands.
Despite this potential, there is a lack of specific research detailing the synthesis of advanced organic ligands derived from this compound and their subsequent application in catalysis. The exploration of this compound as a scaffold for ligands in areas such as cross-coupling reactions, asymmetric catalysis, or polymerization catalysis remains an open area for investigation.
Scaffold for Macrocyclic and Supramolecular Architectures
The rigid quinoxaline unit and the reactive bromomethyl group make this compound a promising component for the construction of macrocycles and supramolecular assemblies. The bromomethyl group can be utilized in high-dilution cyclization reactions with difunctional nucleophiles to form macrocyclic structures. Furthermore, the quinoxaline moiety itself can participate in non-covalent interactions, such as π-π stacking, which are fundamental to the formation of supramolecular architectures.
A comprehensive search of the available literature, however, does not provide specific instances of this compound being employed as a scaffold for the synthesis of macrocyclic or supramolecular structures. This indicates that its potential in this domain of materials science is yet to be realized and documented.
Design and Synthesis of Functional Materials Based on this compound Scaffolds
The electronic properties of the quinoxaline ring system make it an attractive component for the development of functional organic materials. The ability to introduce various substituents onto the quinoxaline core allows for the tuning of properties such as luminescence, charge transport, and conductivity.
Integration into Polymer Backbones
The incorporation of heterocyclic units into polymer backbones can impart desirable thermal, electronic, and optical properties to the resulting materials. The bromomethyl group of this compound could potentially be converted into a polymerizable functional group, such as a vinyl or an acrylic group, allowing for its integration into polymer chains via various polymerization techniques.
However, there is no specific research available that demonstrates the successful integration of this compound into polymer backbones. The synthesis of monomers derived from this compound and their subsequent polymerization have not been reported in the scientific literature.
Computational and Theoretical Investigations of 8 Bromomethyl 2 Methoxyquinoxaline
Electronic Structure Calculations
Electronic structure calculations are fundamental to modern chemistry, allowing for the determination of a molecule's quantum mechanical properties. These methods can predict molecular geometries, energies, and the distribution of electrons, which in turn govern the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying organic molecules. researchgate.net It offers a favorable balance between accuracy and computational cost, making it well-suited for the analysis of medium-sized molecules like quinoxaline (B1680401) derivatives. researchgate.net DFT methods are used to approximate the solution to the Schrödinger equation by calculating the electron density of a system rather than the complex many-electron wavefunction. researchgate.net A typical DFT study involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to perform the calculations.
A primary application of DFT is the optimization of the molecular geometry to find the most stable, lowest-energy conformation, known as the ground state. For 8-bromomethyl-2-methoxyquinoxaline, this calculation would determine the precise bond lengths, bond angles, and dihedral angles of the molecule. This information is crucial for understanding the steric and electronic effects of the bromomethyl and methoxy (B1213986) substituents on the quinoxaline core.
The optimized geometry is confirmed to be a true energy minimum by performing a vibrational frequency calculation; the absence of imaginary frequencies indicates a stable structure. The resulting energetic data provides the molecule's total electronic energy and thermodynamic properties such as enthalpy and Gibbs free energy.
Illustrative Data Table for Ground State Geometric Parameters (Hypothetical) This table illustrates the type of data that would be generated from a DFT geometry optimization of this compound. The values are not from an actual calculation on this specific molecule.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
| Bond Length | C2-O(methoxy) | ~1.35 Å |
| C8-C(bromomethyl) | ~1.52 Å | |
| C(bromomethyl)-Br | ~1.95 Å | |
| Bond Angle | O-C2-N1 | ~118° |
| C7-C8-C(bromomethyl) | ~121° | |
| Dihedral Angle | C3-C2-O-C(methyl) | ~0° or ~180° |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, an FMO analysis would likely show the HOMO localized on the electron-rich quinoxaline ring and methoxy group, while the LUMO might have significant contributions from the bromomethyl group, indicating its electrophilic nature.
Illustrative Data Table for FMO Analysis (Hypothetical) This table shows representative data that would be obtained from an FMO analysis.
| Parameter | Value (eV) | Implication |
| EHOMO | -6.5 | Electron-donating capability |
| ELUMO | -1.8 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.7 | Chemical reactivity and stability |
DFT calculations can also determine how charge is distributed across a molecule. This is often visualized using Molecular Electrostatic Potential (MEP) maps. An MEP map plots the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its relative polarity.
For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the quinoxaline ring and the oxygen atom of the methoxy group, indicating these are regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and, significantly, the carbon of the bromomethyl group, highlighting its electrophilic character and susceptibility to nucleophilic attack. nih.gov
While DFT is widely used, other computational methods also exist for electronic structure calculations.
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory), are derived directly from theoretical principles without the use of experimental data for parameterization. researchgate.net They can be more computationally intensive than DFT but are often used as a benchmark for accuracy. researchgate.net
Semi-Empirical Methods: These methods use a simplified form of the Schrödinger equation and incorporate experimental parameters to speed up calculations. While less accurate than DFT or ab initio methods, they are useful for very large molecules or for high-throughput screening where speed is essential.
Density Functional Theory (DFT) Applications
Reactivity Prediction and Reaction Mechanism Elucidation
The data obtained from electronic structure calculations are invaluable for predicting a molecule's reactivity and understanding how its chemical reactions proceed.
For this compound, the computational data would help explain its known reactivity. The electrophilic nature of the bromomethyl group, identified through charge analysis and the LUMO's character, makes it an excellent site for nucleophilic substitution reactions. nih.gov This is a key feature in its use as a building block in organic synthesis.
Furthermore, computational methods can be used to model entire reaction pathways. For example, the synthesis of this compound itself, which involves the radical bromination of 8-methyl-2-methoxyquinoxaline, could be modeled to understand the stability of the radical intermediates and the transition states involved in the reaction. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed, providing insights into the reaction's kinetics and thermodynamics.
Computational Studies of Reaction Pathways and Transition States
Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions involving this compound. By employing methods such as Density Functional Theory (DFT) and ab initio calculations, researchers can map out the potential energy surfaces of its reactions. This allows for the identification of transition states, intermediates, and the determination of activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics.
For instance, in nucleophilic substitution reactions at the bromomethyl group, computational models can predict the energy barriers for different nucleophiles, helping to rationalize experimentally observed reaction rates. These studies can also reveal the nature of the transition state, whether it possesses more SN1 or SN2 character, by analyzing the bond lengths and charge distributions at the transition state geometry. The role of the quinoxaline ring and the methoxy group in stabilizing or destabilizing the transition state can also be quantified.
A key reaction for the synthesis of this compound is the radical bromination of 8-methyl-2-methoxyquinoxaline. Computational studies can model the initiation, propagation, and termination steps of this radical chain mechanism. The calculation of bond dissociation energies for the C-H bonds of the methyl group can predict the regioselectivity of the hydrogen abstraction by the bromine radical. Furthermore, the transition states for the reaction of the resulting benzylic radical with a bromine source like N-bromosuccinimide (NBS) can be located and their energies calculated to understand the efficiency of the bromine transfer step.
Table 1: Representative Data from Computational Studies of Reaction Pathways
| Reaction Type | Computational Method | Calculated Parameter | Predicted Outcome |
| Nucleophilic Substitution | DFT (B3LYP/6-31G*) | Activation Energy (kcal/mol) | Relative reactivity of different nucleophiles |
| Radical Bromination | CASSCF | Transition State Geometry | Favored reaction pathway and intermediates |
Prediction of Regioselectivity and Stereoselectivity in Transformations
When this compound is used as a building block in more complex syntheses, predicting the regioselectivity and stereoselectivity of its reactions is crucial. Computational models are instrumental in this regard. For reactions involving the quinoxaline ring, such as electrophilic aromatic substitution, calculations of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps can predict the most likely site of attack.
In cases where new chiral centers are formed, computational methods can predict the stereochemical outcome. By calculating the energies of the transition states leading to different stereoisomers, the diastereomeric or enantiomeric excess can be estimated. This is particularly relevant in reactions where the existing structural features of the quinoxaline derivative influence the approach of a reagent.
Solvation Effects in Reaction Energetics
The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational chemistry allows for the investigation of these solvation effects on the reaction energetics of this compound. Both implicit and explicit solvent models can be employed.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide valuable insights into how the solvent polarity affects the energies of reactants, products, and transition states. For example, in nucleophilic substitution reactions, a polar solvent would be expected to stabilize charged intermediates and transition states, thereby lowering the activation energy.
Explicit solvent models involve including a number of solvent molecules in the computational model. While more computationally demanding, this approach can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, which can significantly influence the reaction pathway.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and intermolecular interactions.
Conformational Analysis and Flexibility
While X-ray crystallography can provide a static picture of a molecule's structure, MD simulations reveal its dynamic nature. nih.gov For this compound, MD simulations can explore the rotational freedom around the single bonds, particularly the C-C bond connecting the bromomethyl group to the quinoxaline ring and the C-O bond of the methoxy group. These simulations can identify the most stable conformations and the energy barriers between them, providing a comprehensive understanding of the molecule's conformational landscape. nih.gov This information is vital for understanding how the molecule might bind to a biological target or pack in a crystal lattice. The flexibility of the molecule, as determined by parameters like root-mean-square deviation (RMSD) and radius of gyration, can also be assessed. nih.gov
Intermolecular Interactions and Self-Assembly Prediction
MD simulations can also be used to predict how molecules of this compound interact with each other. By simulating a system containing multiple molecules, it is possible to observe and quantify intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the bromine atom. These simulations can predict whether the molecules are likely to self-assemble into ordered structures, such as aggregates or crystal lattices. This predictive capability is valuable in materials science for designing new materials with specific properties.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical or chemical properties. conicet.gov.arresearchgate.net These models are predictive and can be used to estimate properties that are difficult or expensive to measure experimentally. researchgate.netresearchgate.net
For this compound, QSPR models can be developed to predict a range of properties. The process involves several key steps:
Descriptor Calculation: A large number of molecular descriptors are calculated for this compound and a set of related compounds. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., dipole moment, orbital energies). aidic.it
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms, are used to build a model that correlates a subset of the calculated descriptors with a specific property. mdpi.com
Model Validation: The predictive power of the QSPR model is rigorously tested using techniques like cross-validation and external validation with a set of compounds not used in the model development. conicet.gov.ar
Table 2: Potential Applications of QSPR for this compound
| Predicted Property | Relevant Descriptor Types | Potential Application |
| Boiling Point | Topological, Constitutional | Guiding purification processes (e.g., distillation) |
| Solubility | Polar Surface Area, LogP | Formulation development |
| Chromatographic Retention Time | Electronic, Steric | Method development for analytical chemistry |
By leveraging QSPR, it is possible to screen virtual libraries of related quinoxaline derivatives and prioritize those with desirable predicted properties for synthesis and further investigation, thereby accelerating the research and development process. researchgate.net
Theoretical Descriptor Generation and Selection
The foundation of any predictive computational model lies in the generation and selection of relevant theoretical descriptors. These descriptors are numerical values derived from the molecular structure that quantify various aspects of its physicochemical properties. For this compound, a range of descriptors would be calculated to build a comprehensive molecular profile.
These descriptors are typically categorized into several classes:
Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including counts of atoms, bonds, rings, and molecular weight.
Topological Descriptors: These describe the connectivity of atoms within the molecule, abstracting the molecule into a graph. Examples include the Wiener index and Kier & Hall connectivity indices.
Geometrical Descriptors: Derived from the 3D coordinates of the atoms, these descriptors include molecular surface area, volume, and shape indices.
Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide detailed information about the electronic properties of the molecule. Key descriptors in this class include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges.
The selection of the most pertinent descriptors is a critical step to avoid overfitting and to build robust predictive models. This is often achieved through statistical techniques such as correlation analysis and principal component analysis (PCA), which help in identifying a subset of non-redundant descriptors that capture the most significant information about the molecule's properties.
| Descriptor Class | Examples | Information Provided |
| Constitutional | Molecular Weight, Atom Count, Bond Count | Basic molecular composition |
| Topological | Wiener Index, Connectivity Indices | Atomic connectivity and branching |
| Geometrical | Molecular Surface Area, Molecular Volume | Size and shape of the molecule |
| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic properties and reactivity |
Development of Predictive Models for Undisclosed Chemical Parameters
Once a set of relevant theoretical descriptors for this compound has been established, predictive models can be developed. These models aim to establish a mathematical relationship between the descriptors and a specific chemical parameter or biological activity of interest. This approach, known as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR), is a cornerstone of modern computational chemistry.
The development of such models typically involves the following steps:
Data Set Preparation: A dataset of compounds with known values for the parameter of interest is required. For this compound, this could involve synthesizing a series of derivatives and experimentally measuring a specific property, such as reactivity in a particular reaction or a specific biological activity.
Descriptor Calculation: The selected theoretical descriptors are calculated for all compounds in the dataset.
Model Building: Various statistical and machine learning methods can be employed to build the predictive model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced methods like Support Vector Machines (SVM) and Artificial Neural Networks (ANN).
Model Validation: The predictive power and robustness of the developed model must be rigorously validated using internal and external validation techniques. This ensures the model is not a result of chance correlation and can accurately predict the properties of new, untested compounds.
For this compound, such predictive models could be invaluable in screening virtual libraries of related compounds to identify those with enhanced desired properties, thereby guiding and prioritizing synthetic efforts. For instance, a QSAR model could predict the antibacterial activity of novel quinoxaline derivatives based on their calculated descriptors, accelerating the discovery of new potential therapeutic agents.
| Modeling Step | Description |
| Data Set Preparation | Assembling a collection of related compounds with known experimental data for the property of interest. |
| Descriptor Calculation | Computing the theoretical descriptors for every compound in the prepared dataset. |
| Model Building | Utilizing statistical or machine learning algorithms to establish a correlation between the descriptors and the measured property. |
| Model Validation | Rigorously testing the developed model's ability to make accurate predictions for new compounds. |
Future Research Directions and Methodological Innovations
Development of Novel and Green Synthetic Methodologies
The principles of green chemistry are increasingly integral to modern synthetic chemistry. ekb.eg For quinoxaline (B1680401) derivatives, this involves moving away from traditional methods that often require harsh conditions, toxic solvents, and lengthy reaction times. nih.govnih.gov The focus is shifting towards cleaner, more efficient, and economically viable protocols.
A significant advancement in green chemistry is the development of reactions that proceed without a catalyst and/or in the absence of a solvent. nih.gov Numerous strategies have been reported for the synthesis of the core quinoxaline scaffold that eliminate the need for catalysts and hazardous organic solvents, which are often expensive and environmentally damaging. ripublication.comrsc.org These methods not only simplify the experimental setup and workup procedures but also reduce waste. researchgate.net
Protocols using benign solvents like water or polyethylene (B3416737) glycol (PEG), or no solvent at all (solvent-free conditions), have proven effective for quinoxaline synthesis. ripublication.com For instance, reactions have been successfully carried out using just methanol (B129727) at room temperature, affording products in as little as one minute. sapub.org Another approach involves grinding the reactants together, sometimes with a mild, recyclable acid catalyst, which represents a solvent-free and efficient method. rsc.org The development of such protocols for the specific synthesis of 8-bromomethyl-2-methoxyquinoxaline from its precursors, such as the radical bromination of 8-methyl-2-methoxyquinoxaline, could significantly improve the sustainability of its production.
The use of alternative energy sources like microwave irradiation and ultrasound has emerged as a powerful tool for accelerating organic reactions. nih.gov These techniques offer substantial advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and often milder reaction conditions. nih.govwikipedia.org
Microwave-assisted synthesis of quinoxalines has been shown to be highly effective, sometimes in solvent-free systems, providing high yields in just a few minutes. ekb.egnih.govnih.gov Similarly, ultrasound irradiation has been employed to facilitate the catalyst-free synthesis of quinoxaline derivatives in ethanol (B145695) at room temperature, achieving excellent yields in about an hour. wikipedia.orgnih.gov These methods work by providing localized and efficient energy transfer directly to the reacting molecules. Applying these techniques to the synthesis and subsequent reactions of this compound could lead to more rapid and efficient production pathways.
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages in terms of safety, scalability, and process control over traditional batch chemistry. nih.gov This technology is particularly well-suited for the synthesis of heterocyclic compounds. The multi-step flow synthesis of quinoxaline derivatives has been successfully demonstrated, showcasing the potential for safe, automated, and high-throughput production. nih.gov
A flow system could be designed for the synthesis of this compound, potentially integrating the radical bromination of the methyl group and subsequent purification steps into a single, continuous process. This approach would allow for precise control over reaction parameters like temperature and residence time, potentially improving yield and safety, especially when handling reactive intermediates. Furthermore, integrating in-line analysis and purification could lead to a highly efficient and automated manufacturing process for this key synthetic building block.
A key goal of green chemistry is the utilization of renewable resources in place of petrochemical feedstocks. Research into the synthesis of valuable chemicals from biomass is a rapidly growing field. While the direct synthesis of quinoxalines from biomass is not yet a well-established route, future research could explore indirect pathways.
For example, methods exist for producing cyclic ketones, such as cyclohexanone (B45756) and its derivatives, from biomass-derived aromatic ethers found in sources like lignin. nih.gov Since the classical synthesis of quinoxalines involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, a promising research direction would be the development of methods to convert these biomass-derived cyclic ketones into the necessary 1,2-dicarbonyl precursors. This would create a sustainable pipeline for producing the core building blocks needed for quinoxaline synthesis, aligning the production of compounds like this compound with green and sustainable principles.
Expanding the Reactivity Profile and Synthetic Utility
Beyond improving its synthesis, future research will likely focus on uncovering new reactions and applications for this compound by exploring its behavior under various energetic conditions.
Photochemical and electrochemical methods offer unique ways to activate molecules and drive reactions that are often inaccessible through traditional thermal methods. These techniques use light or electricity, respectively, as clean and traceless reagents.
Photochemical Reactions: The quinoxaline scaffold is known to be photoactive. Irradiation with UV light can induce various transformations. For instance, studies have shown that some quinoxaline derivatives can generate reactive oxygen species (ROS) upon photoexcitation, while others undergo photoinduced radical cyclization reactions to form more complex heterocyclic systems. Other documented photochemical reactions include [2+2] cycloadditions and photoisomerization or photoreduction, particularly in quinoxalin-2-one systems. researchgate.netsapub.org Exploring the photochemical reactivity of this compound, particularly the activation of the bromomethyl group or the quinoxaline core, could lead to novel synthetic routes for complex polycyclic structures. nih.gov
Electrochemical Transformations: Electrochemistry provides a powerful tool for both synthesizing and analyzing redox-active compounds like quinoxalines. The electrosynthesis of quinoxalines via the intermolecular cyclization of aryl alkyl ketones and o-phenylenediamines has been reported, demonstrating a metal-free and versatile synthetic strategy. Furthermore, the electrochemical behavior of quinoxaline derivatives is of significant interest, as the reduction potential can correlate with biological activity. The quinoxaline ring is a strong electron-accepting unit, and its redox properties can be readily studied using techniques like cyclic voltammetry. Investigating the electrochemical reduction or oxidation of this compound could reveal new reaction pathways, such as reductive cyclization or oxidative coupling, thereby expanding its synthetic utility.
Advanced Computational Modeling for Complex Reactivity and Design
For a complex target containing the this compound moiety, an ML-based retrosynthesis platform would operate by:
Data Training: The ML model is trained on vast databases of known chemical reactions, such as Reaxys or CAS SciFinder. arxiv.org It learns the rules of chemical reactivity, not by explicit programming, but by identifying patterns in successful transformations. chemrxiv.org
Target Decomposition: When presented with a complex molecule, the AI algorithm proposes disconnections based on learned reaction rules. rsc.org These models can be template-based (matching known reaction types) or template-free (predicting bond changes without explicit templates). arxiv.org For a derivative of this compound, the model might suggest disconnections that lead back to the parent compound or its precursors, such as 8-methyl-2-methoxyquinoxaline.
Route Evaluation: The system generates multiple potential synthetic routes, often represented as an AND/OR tree. arxiv.org It can then rank these routes based on various metrics, such as predicted yield, cost of starting materials, number of steps, and reaction feasibility.
High-throughput computational screening, or virtual screening, is a powerful method for identifying promising molecules from a vast virtual library before committing to their synthesis. This approach is particularly valuable for exploring the chemical space around a core scaffold like this compound. Quinoxaline derivatives have been investigated for a wide range of biological activities, making them attractive targets for such screening. nih.govnih.govnih.gov
The process typically involves the following steps:
Virtual Library Generation: A large, diverse library of virtual compounds is created by computationally modifying the this compound scaffold. This can be done by adding various substituents at different positions or by using the scaffold as a building block in larger structures.
Molecular Docking: The virtual library is then "docked" into the active site of a biological target (e.g., a protein or enzyme) using computational software. nih.gov This simulation predicts the binding affinity and orientation of each molecule within the target's binding pocket. researchgate.net
Scoring and Ranking: Molecules are scored and ranked based on their predicted binding energy and other parameters. researchgate.net The top-scoring compounds are considered "hits" and are prioritized for synthesis and experimental validation.
This in silico approach allows for the rapid and cost-effective evaluation of thousands or even millions of potential derivatives, dramatically accelerating the identification of lead compounds for drug discovery or novel materials with desired properties. preprints.org
Table 3: Virtual Screening Workflow for this compound Derivatives
| Stage | Description | Tools & Techniques | Desired Outcome |
| 1. Target Identification | A biological target (e.g., kinase, receptor) relevant to a disease is selected. | Literature review, bioinformatics analysis. | A validated 3D protein structure for docking. |
| 2. Library Design | A virtual library of derivatives based on the this compound core is generated. | Combinatorial library enumeration software. | A large set of diverse but synthetically feasible molecules. |
| 3. Docking Simulation | Each molecule in the library is docked into the active site of the target protein. | AutoDock, Glide, GOLD. | Predicted binding poses and affinity scores for all derivatives. nih.gov |
| 4. Hit Selection | Compounds with the most favorable docking scores and interaction patterns are selected. | Scoring functions, visual inspection of binding modes. | A small, manageable list of high-priority candidates for synthesis. |
A critical aspect of modern chemical research is the synergy between computational modeling and experimental work. Theoretical predictions, while powerful, must be validated through empirical data. For this compound and its derivatives, this involves a continuous feedback loop between in silico design and laboratory synthesis.
Predicting Reactivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure and predict the reactivity of the quinoxaline core. researchgate.net For example, DFT can calculate the molecular electrostatic potential map, identifying the most nucleophilic and electrophilic sites on the molecule, thereby predicting the regioselectivity of reactions. researchgate.net These predictions can guide the design of synthetic routes, helping to avoid undesirable side reactions.
Experimental Validation: The theoretically proposed reactions are then carried out in the lab. The resulting products are rigorously characterized using modern analytical techniques to confirm their structure and purity.
Structural Confirmation: Techniques like NMR (¹H, ¹³C) and mass spectrometry (HRMS) are used to verify the molecular structure and confirm that the reaction proceeded as predicted. For crystalline compounds, single-crystal X-ray diffraction provides unambiguous proof of structure and stereochemistry.
Iterative Refinement: If experimental results differ from theoretical predictions, the computational model can be refined. This iterative process of prediction, synthesis, and analysis leads to more accurate theoretical models and a deeper understanding of the molecule's chemical behavior, ultimately accelerating the development of new synthetic methodologies and functional molecules.
Interdisciplinary Research Opportunities (Purely Chemical Perspective)
From a purely chemical standpoint, the this compound scaffold offers significant potential for interdisciplinary research, particularly in materials science and supramolecular chemistry.
Materials Science: Quinoxaline derivatives are known to possess interesting electronic and photophysical properties, making them candidates for use in organic electronics. nih.gov The ability to functionalize the this compound core allows for the fine-tuning of its properties. For example, by attaching electron-donating or electron-withdrawing groups through the bromomethyl handle, it is possible to modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This could lead to the development of:
Organic Semiconductors: Tailored quinoxaline derivatives could be synthesized for use as n-type or p-type materials in organic field-effect transistors (OFETs). nih.gov
Fluorescent Dyes: The extended π-system of the quinoxaline ring suggests potential applications as fluorescent probes or as components in organic light-emitting diodes (OLEDs).
Supramolecular Chemistry: Supramolecular chemistry focuses on the non-covalent interactions between molecules. Quinoxaline units are frequently used as building blocks in the construction of large, complex host-guest systems. iucr.org The this compound can be used to create novel macrocycles and cavitands. researchgate.net The quinoxaline walls provide a rigid, electron-rich surface capable of engaging in π-π stacking and C-H···π interactions with guest molecules. iucr.org The bromomethyl group serves as a reactive site to link multiple quinoxaline units together, forming elaborate, cage-like structures capable of selective molecular recognition and encapsulation.
Application in Advanced Catalytic System Design
The development of novel catalysts with enhanced efficiency, selectivity, and reusability is a cornerstone of green and sustainable chemistry. This compound serves as a versatile platform for designing next-generation catalytic systems, particularly through its use as a precursor for sophisticated ligands in transition-metal catalysis.
The primary advantage of this compound lies in its bromomethyl group, which acts as a highly reactive anchor. This functionality allows for the straightforward covalent attachment of the quinoxaline moiety to various substrates, such as polymers, solid supports (e.g., silica, graphene oxide), or larger molecular scaffolds. This immobilization is a key strategy for creating heterogeneous catalysts, which can be easily separated from reaction mixtures and reused, thereby reducing waste and cost.
Future research could focus on synthesizing novel chiral ligands for asymmetric catalysis. By reacting this compound with known chiral amines or phosphines, a new class of bidentate or tridentate ligands can be developed. The quinoxaline nitrogen atom, combined with the newly introduced chiral coordinating atom, could form highly effective chelation sites for transition metals like rhodium, palladium, or iridium. The methoxy (B1213986) group, by donating electron density to the quinoxaline ring, can modulate the electronic properties of the metal center, thereby fine-tuning its catalytic activity and enantioselectivity.
Table 1: Prospective Chiral Ligands Derived from this compound and Their Potential Catalytic Applications
| Chiral Reagent | Resulting Ligand Structure (Hypothetical) | Target Metal | Potential Asymmetric Reaction |
| (R,R)-1,2-Diaminocyclohexane | N,N'-Bis(2-methoxyquinoxalin-8-ylmethyl)-(R,R)-1,2-diaminocyclohexane | Rhodium(I) | Hydrogenation of Alkenes |
| (S)-(-)-2-(Diphenylphosphino)-2'-methoxy-1,1'-binaphthyl (MOP) | Ligand with quinoxaline tethered to a binaphthyl backbone | Palladium(0) | Heck or Suzuki Cross-Coupling |
| L-Proline Methyl Ester | N-(2-Methoxyquinoxalin-8-ylmethyl)-L-proline methyl ester | Copper(II) | Aldol or Michael Additions |
The design of such catalytic systems would not only be a synthetic novelty but would also contribute to the expanding toolbox of asymmetric catalysis, a field crucial for the pharmaceutical and fine chemical industries.
Contribution to Fundamental Chemical Principle Discovery
Beyond its practical applications in catalysis, this compound is an ideal model compound for investigating and understanding fundamental chemical principles. Its well-defined electronic and steric properties allow for systematic studies of reaction mechanisms and the effects of molecular structure on reactivity.
The quinoxaline nucleus itself is an interesting electronic system, being a bioisostere of naphthalene (B1677914) and quinoline. rsc.org The introduction of substituents allows for a detailed examination of their influence on the aromatic system. The 2-methoxy group is a strong electron-donating group (EDG) through resonance, while the 8-bromomethyl group has an electron-withdrawing inductive effect. This electronic push-pull relationship can be studied to quantify the effects of substituents on reaction rates and regioselectivity. For instance, studying the kinetics of nucleophilic substitution at the bromomethyl group while varying substituents elsewhere on the quinoxaline ring could provide valuable Hammett-type correlation data for heterocyclic systems.
Table 2: Comparative Electronic Effects of Substituents on the Quinoxaline Ring
| Substituent at Position 2 | Nature of Effect | Expected Impact on Nucleophilic Substitution at Position 8 |
| -OCH₃ (Methoxy) | Strongly Electron-Donating (Resonance) | Slight deactivation of benzylic position toward SN2 |
| -H (Hydrogen) | Neutral (Reference) | Baseline Reactivity |
| -Cl (Chloro) | Electron-Withdrawing (Inductive) | Activation of benzylic position toward SN2 |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing (Resonance & Inductive) | Strong activation of benzylic position toward SN2 |
This data, generated through systematic kinetic experiments, would provide deeper insight into physical organic chemistry principles within the context of complex N-heterocycles. lumenlearning.com Furthermore, the compound can be used to probe steric effects in transition metal coordination. By synthesizing a series of ligands where the linker length or the steric bulk around the quinoxaline core is varied, researchers can systematically study how ligand geometry affects the formation, stability, and reactivity of organometallic complexes. rsc.orgresearchgate.net Such studies are fundamental to the rational design of catalysts and functional materials. rsc.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-bromomethyl-2-methoxyquinoxaline, and how can intermediates be validated?
- Methodology : Start with quinoxaline derivatives (e.g., 2-hydroxyquinoxaline) as precursors. Bromination of the methyl group at the 8-position typically involves brominating agents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions. For methoxy group introduction at the 2-position, use alkylation with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). Validate intermediates via TLC, HPLC, or NMR (¹H/¹³C) to confirm regioselectivity and purity .
Q. How is this compound characterized structurally and functionally?
- Methodology :
- Structural : Use NMR (¹H, ¹³C, DEPT-135) to confirm substitution patterns and distinguish between bromomethyl and methoxy groups. Mass spectrometry (HRMS) verifies molecular weight.
- Functional : Test reactivity via nucleophilic substitution (e.g., Suzuki coupling) to assess the bromomethyl group’s leaving ability. Monitor methoxy group stability under acidic/basic conditions using IR spectroscopy .
Q. What are the solubility and stability considerations for this compound in experimental workflows?
- Methodology : Conduct solubility tests in polar (DMSO, MeOH) and non-polar solvents (DCM, toluene) to optimize reaction conditions. Stability assays (TGA/DSC) under varying temperatures and pH levels (e.g., 4–9) identify degradation thresholds. Store under inert atmosphere (N₂/Ar) at –20°C to prevent bromine displacement .
Advanced Research Questions
Q. How can contradictory data on reaction yields in bromomethylation be resolved?
- Methodology : Use retrosynthetic analysis (e.g., BKMS_METABOLIC, REAXYS databases) to map feasible pathways and identify competing side reactions (e.g., over-bromination). Employ DoE (Design of Experiments) to isolate variables like temperature, stoichiometry, and solvent polarity. Cross-validate results with DFT calculations to predict thermodynamic favorability .
Q. What strategies optimize regioselectivity in quinoxaline functionalization for drug-discovery applications?
- Methodology :
- Electronic Effects : Introduce electron-withdrawing groups (e.g., nitro) at specific positions to direct bromination.
- Steric Control : Use bulky bases (e.g., DBU) to block undesired substitution sites.
- Catalysis : Employ transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions. Validate outcomes via X-ray crystallography or NOESY NMR .
Q. How does this compound interact with biological targets (e.g., kinases, DNA)?
- Methodology : Perform molecular docking (AutoDock, Schrödinger) to predict binding affinity with target proteins. Validate experimentally via:
- In vitro : Enzyme inhibition assays (IC₅₀ determination).
- Cellular : Fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization.
- Contrast with structurally similar compounds (e.g., 8-chloro derivatives) to assess halogen effects .
Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?
- Methodology : Use UPLC-MS/MS with a C18 column for high-resolution separation. Calibrate against certified reference standards (e.g., USP-grade quinoxalines). For halogenated byproducts, employ ICP-MS to detect residual bromine .
Contradiction Analysis and Optimization
Q. Why do some studies report poor reproducibility in synthesizing this compound?
- Root Cause : Variability in bromine source purity (e.g., NBS vs. Br₂) and moisture sensitivity of intermediates.
- Resolution : Pre-dry solvents (molecular sieves) and reagents (vacuum desiccation). Document reaction parameters (e.g., ramp rates, stirring speed) meticulously. Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How can computational models improve synthetic route planning for derivatives?
- Methodology : Leverage PISTACHIO_RINGBREAKER and Reaxys_BIOCATALYSIS databases to predict reaction feasibility. Train ML models on historical yield data to prioritize high-probability pathways. Validate with small-scale exploratory reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
